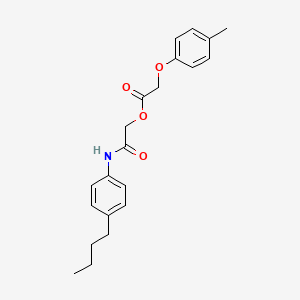
2-(4-t-Butylphenoxymethyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the tert-butyl group and the phenoxymethyl moiety makes this compound particularly useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-tert-butylphenoxymethyl)phenylmagnesium bromide involves the reaction of 2-(4-tert-butylphenoxymethyl)bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity starting materials and solvents, along with controlled reaction parameters, is crucial for the successful industrial production of 2-(4-tert-butylphenoxymethyl)phenylmagnesium bromide.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxymethyl)phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.
Halides: Alkyl halides, aryl halides.
Catalysts: Nickel, palladium, or copper catalysts for coupling reactions.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions.
Substituted Aromatics: Formed from substitution reactions.
Scientific Research Applications
2-(4-tert-butylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Catalysis: It is used in catalytic processes for the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to effectively participate in various addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the tert-butyl and phenoxymethyl groups.
4-tert-Butylphenylmagnesium Bromide: Contains the tert-butyl group but lacks the phenoxymethyl moiety.
4-Phenoxymethylphenylmagnesium Bromide: Contains the phenoxymethyl group but lacks the tert-butyl group.
Uniqueness
2-(4-tert-butylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of both the tert-butyl and phenoxymethyl groups. These groups provide steric and electronic effects that can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.
Properties
Molecular Formula |
C17H19BrMgO |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
magnesium;1-tert-butyl-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C17H19O.BrH.Mg/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14;;/h4-7,9-12H,13H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
YCRQWIPBXKOGPA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-phenoxy-8-(trifluoromethyl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B14876454.png)
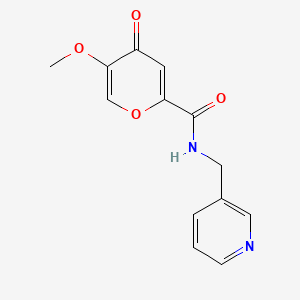

![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14876475.png)
![2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B14876485.png)
![8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14876494.png)
![4-(((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B14876497.png)

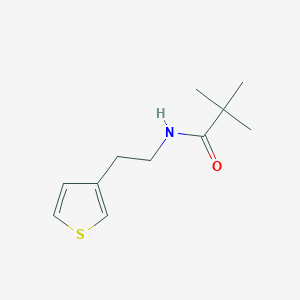
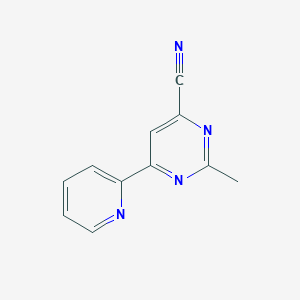
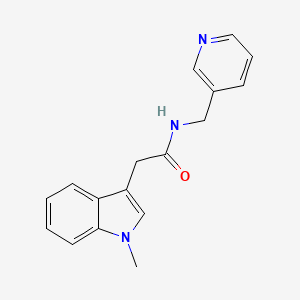
![2-[2-(morpholin-4-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B14876525.png)

